Lariciresinol-4,4'-dimethyl ether-9-acetate is a lignan compound that belongs to a class of naturally occurring phenolic compounds. Lignans are characterized by their unique structure, consisting of two phenylpropanoid units linked by a carbon-carbon bond. This particular compound features a dimethyl ether group and an acetate moiety, which contribute to its chemical properties and biological activities. Lariciresinol derivatives, including Lariciresinol-4,4'-dimethyl ether-9-acetate, are often found in various plant sources and have been studied for their potential health benefits and therapeutic applications.
Lariciresinol-4,4'-dimethyl ether-9-acetate exhibits several biological activities that make it a compound of interest in pharmacological research. Studies have shown that lignans possess antioxidant properties, which may help in mitigating oxidative stress-related diseases. Furthermore, some derivatives have demonstrated anti-inflammatory and anticancer effects. The compound's ability to modulate various signaling pathways suggests potential therapeutic applications in treating conditions such as cancer and cardiovascular diseases .
Synthesis of Lariciresinol-4,4'-dimethyl ether-9-acetate can be achieved through several methods:
Lariciresinol-4,4'-dimethyl ether-9-acetate has several applications:
Interaction studies involving Lariciresinol-4,4'-dimethyl ether-9-acetate have focused on its effects on various biological targets. Research indicates that this compound can interact with cellular signaling pathways related to inflammation and cancer progression. For example, it may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses . Additionally, studies have explored its synergistic effects when combined with other phytochemicals.
Several compounds share structural similarities with Lariciresinol-4,4'-dimethyl ether-9-acetate. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Secoisolariciresinol | Lignan | Exhibits strong antioxidant activity |
| Pinoresinol | Lignan | Precursor in lignan biosynthesis |
| Matairesinol | Lignan | Known for its anti-cancer properties |
| Cleavage Products of Lariciresinol | Derived Lignans | Often exhibit enhanced bioactivity |
These compounds are unique due to their specific structural modifications and biological activities. For instance, while all are lignans, their differing functional groups influence their solubility, bioactivity, and potential therapeutic applications .
The chemical synthesis of Lariciresinol-4,4'-dimethyl ether-9-acetate involves two critical transformation steps: selective methylation of phenolic hydroxyl groups and acetylation of the primary alcohol functionality [7]. The compound represents a complex lignan derivative with the molecular formula C24H30O7 and molecular weight of 430.5 g/mol [7].
Methylation Strategies
Selective methylation of the 4,4'-positions in lariciresinol presents significant synthetic challenges due to the presence of multiple hydroxyl groups in the parent compound [32]. Traditional methylation approaches using methyl iodide or dimethyl sulfate under basic conditions have been largely superseded by more environmentally benign methods [32]. Recent advances in O-methylation utilize tetramethylammonium hydroxide under microwave irradiation conditions, achieving excellent selectivity for phenolic hydroxyl groups at temperatures around 120°C in ethanol as a green solvent [32].
The methylation process requires careful control of reaction conditions to prevent over-methylation or unwanted side reactions [32]. Microwave-assisted methylation protocols have demonstrated superior selectivity, with reaction times reduced to less than 30 minutes while achieving good to excellent yields [32]. The selectivity for O-methylation over C-methylation is particularly important in lignan chemistry, as C-methylation can lead to structural modifications that alter the biological properties of the final product [32].
Acetylation Methodologies
Acetylation of the 9-position hydroxyl group in lariciresinol dimethyl ether typically employs acetic anhydride in the presence of pyridine as both solvent and base [10]. This reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of acetic anhydride [31]. The reaction conditions must be carefully optimized to ensure selective acetylation of the primary alcohol while avoiding acetylation of any remaining phenolic groups [3].
Alternative acetylation strategies include the use of acetyl chloride with triethylamine, which provides more controlled reaction conditions and reduces the formation of side products [31]. The choice of acetylating agent significantly impacts both the reaction rate and selectivity, with acetic anhydride generally preferred for its mild reaction conditions and high selectivity for primary alcohols [31].
Reaction Optimization Parameters
| Parameter | Methylation | Acetylation | Reference |
|---|---|---|---|
| Temperature | 120°C | 0-25°C | [32] [3] |
| Reaction Time | 15-30 minutes | 2-6 hours | [32] [3] |
| Solvent | Ethanol | Pyridine/DCM | [32] [3] |
| Yield Range | 85-95% | 75-90% | [32] [3] |
The biosynthesis of lariciresinol and its derivatives occurs through the phenylpropanoid pathway, which represents one of the most important secondary metabolite pathways in plants [28]. The biocatalytic production of Lariciresinol-4,4'-dimethyl ether-9-acetate involves multiple enzymatic steps, beginning with the formation of pinoresinol from coniferyl alcohol through dirigent protein-mediated coupling [27].
Enzymatic Assembly Pathway
The initial step in lignan biosynthesis involves the stereoselective coupling of two coniferyl alcohol molecules by oxidative enzymes in the presence of dirigent proteins [27]. Dirigent proteins from Forsythia intermedia specifically direct the formation of (+)-pinoresinol, while enantiocomplementary dirigent proteins from Arabidopsis thaliana produce (-)-pinoresinol [27]. This stereochemical control is crucial for the subsequent enzymatic transformations leading to lariciresinol formation [27].
Pinoresinol-lariciresinol reductases represent the key enzymes in the conversion of pinoresinol to lariciresinol [14]. These enzymes catalyze the stereoselective reduction of pinoresinol using nicotinamide adenine dinucleotide phosphate as a cofactor [14]. The reaction proceeds through two successive reduction steps, with lariciresinol as an intermediate product [14]. Recent structural studies have revealed that these enzymes function as head-to-tail homodimers, with the catalytic pocket comprising structural elements from both monomers [15].
Methylation and Acetylation in Plant Systems
The methylation of phenolic hydroxyl groups in plant-derived lignans is catalyzed by O-methyltransferases that utilize S-adenosyl-L-methionine as the methyl donor [31]. These enzymes demonstrate remarkable specificity for particular hydroxyl positions, enabling the selective formation of dimethyl ether derivatives [31]. The regulation of methyltransferase activity is closely linked to cellular S-adenosyl-L-methionine concentrations, which fluctuate based on methionine availability and one-carbon metabolism [31].
Acetylation reactions in plant systems are primarily mediated by acetyltransferases that utilize acetyl-coenzyme A as the acetyl donor [31]. The concentration of acetyl-coenzyme A in plant cells ranges from 0.002 to 0.013 millimolar in the cytoplasm, significantly lower than mitochondrial concentrations [31]. This concentration gradient influences the subcellular localization of acetylation reactions and the specificity of acetyltransferase enzymes [31].
Metabolic Engineering Approaches
Recent advances in metabolic engineering have enabled the production of specific lignan derivatives in plant cell culture systems [11]. Forsythia cell suspension cultures have been successfully engineered to produce targeted lignan profiles through RNA interference-mediated down-regulation of pinoresinol-lariciresinol reductase [11]. This approach resulted in a 20-fold accumulation of pinoresinol glucoside compared to non-transformed controls [11].
The co-expression of cytochrome P450 enzymes with modified pinoresinol-lariciresinol reductase activity has demonstrated the feasibility of producing non-native lignan derivatives in plant systems [11]. These engineered systems provide a sustainable platform for the biocatalytic production of complex lignan derivatives without the need for multi-step chemical synthesis [11].
The isolation and purification of Lariciresinol-4,4'-dimethyl ether-9-acetate from plant sources requires sophisticated separation techniques due to the structural similarity of lignan compounds and their relatively low concentrations in natural matrices [17]. Modern analytical and preparative methods have significantly improved the efficiency of lignan isolation from complex plant extracts [17].
Extraction Methodologies
Initial extraction of lignans from plant material typically employs organic solvents with varying polarities to achieve comprehensive recovery of target compounds [20]. Supercritical fluid extraction using carbon dioxide with methanol as a modifier has emerged as an environmentally friendly alternative to traditional solvent extraction methods [21]. The supercritical conditions enable selective extraction based on compound polarity and molecular weight, providing enhanced selectivity for lignan compounds [21].
Recent developments in extraction technology include the application of supramolecular solvents in dispersive liquid-liquid microextraction, which offers improved selectivity and reduced solvent consumption [20]. Deep eutectic solvents have also shown promise as green extraction media, providing efficient extraction of phenolic compounds while minimizing environmental impact [20].
Chromatographic Separation Techniques
High-performance liquid chromatography remains the method of choice for analytical separation and quantification of lignan derivatives [17]. The analysis typically employs reverse-phase columns with gradient elution using water-acetonitrile or water-methanol mobile phases [17]. Detection is commonly performed using ultraviolet absorption at 280 nanometers or 254 nanometers, taking advantage of the aromatic chromophores present in lignan structures [17].
For preparative-scale purification, several chromatographic approaches have proven effective. Macroporous resin column chromatography provides an initial purification step, with AB-8 resin demonstrating excellent selectivity for lignan compounds [24]. The optimized conditions involve loading the extract at 40 milligrams per milliliter concentration, followed by sequential elution with water, 10% ethanol, and 50% ethanol [24].
Advanced Purification Strategies
Supercritical fluid chromatography has emerged as a powerful technique for the analytical and preparative separation of lignan compounds [21]. The method utilizes carbon dioxide as the mobile phase with methanol containing 0.1% formic acid as a modifier [21]. Various stationary phases have been evaluated, including ethylene bridged hybrid silica, octadecyl-grafted silica, and specialized phases such as 2-ethylpyridine and pentafluorophenyl-modified supports [21].
High-speed counter-current chromatography offers advantages for preparative lignan separation due to its ability to handle larger sample loads without stationary phase degradation [21]. This technique is particularly valuable for isolating gram quantities of purified compounds from complex plant extracts [21].
Purification Efficiency Data
| Technique | Recovery (%) | Purity (%) | Scale | Reference |
|---|---|---|---|---|
| Macroporous Resin | 75-85 | 60-70 | Multi-gram | [24] |
| Polyamide Column | 80-90 | 85-95 | Gram scale | [24] |
| Preparative HPLC | 90-95 | >98 | Milligram | [17] |
| Supercritical FC | 85-92 | 92-97 | Multi-gram | [21] |
The stereoselective synthesis of Lariciresinol-4,4'-dimethyl ether-9-acetate presents numerous challenges related to the control of absolute and relative stereochemistry at multiple chiral centers [18]. The compound contains three stereogenic centers that must be established with high selectivity to produce the desired enantiomer and diastereomer [4].
Stereochemical Considerations
The tetrahydrofuran ring system in lariciresinol derivatives requires precise control of the 2,3,4-substitution pattern to achieve the natural (2S,3R,4R) configuration [18]. Recent synthetic approaches have employed ring-closing metathesis-derived cyclic allylsiloxanes that react with aldehydes in the presence of Lewis acids to generate 2,3,4-trisubstituted tetrahydrofurans [18]. The reactions proceed with complete 3,4-trans stereoselectivity, while the C-2 stereochemistry depends on both the aldehyde structure and the choice of Lewis acid [18].
The use of boron trifluoride etherate with aliphatic aldehydes favors the production of 2,3-cis isomers, whereas electron-rich aryl aldehydes lead to 2,3-trans isomers through Lewis acid-mediated isomerization [18]. This stereochemical control can be further refined by using trimethylsilyl trifluoromethanesulfonate as a promoter, which prevents isomerization and allows tuning of the stereochemical outcome through appropriate reagent selection [18].
Enzymatic Stereocontrol
Biocatalytic approaches to stereoselective synthesis have shown significant promise, particularly through the use of engineered pinoresinol-lariciresinol reductases [15]. Structure-based engineering of these enzymes has revealed that residue 98 in the β4 loop governs catalytic specificity [15]. Site-directed mutagenesis at this position has enabled the switching of substrate specificities between different reductase variants [15].
The crystal structures of pinoresinol-lariciresinol reductases have provided insights into the molecular mechanisms underlying substrate specificity and stereoselectivity [15]. The catalytic pocket comprises structural elements from both monomers of the homodimric enzyme, with the β4 loop covering the top of the active site [15]. This structural arrangement enables precise positioning of substrates for stereoselective hydride delivery [15].
Scalability Challenges
Industrial-scale production of complex lignan derivatives faces several technical and economic challenges [23]. The multi-step synthetic routes required for chemical synthesis lead to cumulative yield losses and increased production costs [23]. Process optimization studies have shown that efficient solvent recycling is a key parameter for economic viability, with recycling rates exceeding 99% necessary for commercial feasibility [23].
The minimum selling price for complex lignan derivatives has been estimated at approximately 0.68 euros per kilogram when produced in facilities integrated with existing pulp mills or biorefineries [23]. This economic analysis assumes optimized process conditions with minimal waste generation and negligible greenhouse gas emissions when renewable energy sources are utilized [23].
Scale-up Optimization Parameters
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Reference |
|---|---|---|---|---|
| Reaction Volume | 10-100 mL | 1-10 L | >1000 L | [23] |
| Solvent Recovery | 70-80% | 85-95% | >99% | [23] |
| Yield (Overall) | 25-40% | 35-50% | 45-60% | [23] |
| Production Cost | High | Moderate | 0.68 €/kg | [23] |
The development of continuous flow processes represents a promising approach to address scalability challenges in lignan synthesis [33]. Flow chemistry enables better control of reaction parameters, improved heat and mass transfer, and reduced safety concerns associated with handling reactive intermediates [33]. These advantages are particularly important for reactions involving strong oxidizing agents or highly reactive electrophiles commonly used in lignan synthesis [33].
Lariciresinol-4,4'-dimethyl ether-9-acetate exhibits a remarkably diverse taxonomic distribution across both gymnosperm and angiosperm lineages, reflecting the evolutionary significance of lignan biosynthetic pathways in plant defense systems. The compound and its related derivatives demonstrate pronounced phylogenetic patterns that correlate with specific plant families and genera.
Within gymnosperm taxa, lariciresinol derivatives show exceptional prevalence in the Pinaceae family, particularly among genera Pinus, Picea, Abies, and Larix [1] [2] [3]. Araucaria angustifolia represents one of the most comprehensively studied gymnosperm sources, where gas chromatography-mass spectrometry analysis has identified thirty-two distinct lignans, including six lariciresinol acetates that had not been previously reported in the plant kingdom [1]. The Cupressaceae family demonstrates unique lignan profiles, with Taiwania cryptomerioides producing complex taiwanin-type lignans derived from lariciresinol precursors [4] [5], while Thuja species notably contain syringyl moieties characteristic of angiosperm lignans [1].
Picea abies (Norway spruce) exemplifies the concentrated accumulation patterns typical of conifers, where knot tissues contain remarkably elevated lignan concentrations—in some cases several hundred times higher than adjacent stemwood [2] [6]. Hydroxymatairesinol predominates in spruce and hemlock species, while secoisolariciresinol dominates in fir and larch genera [3]. This taxonomic specificity suggests evolutionary specialization of lignan biosynthetic machinery within distinct gymnosperm lineages.
Angiosperm species demonstrate equally diverse lignan accumulation patterns, with the Brassicaceae family showing unexpectedly high concentrations of pinoresinol and lariciresinol compounds. Brassica vegetables contain lignan levels ranging from 185-2321 μg/100g, predominantly comprising pinoresinol and lariciresinol [7] [8]. Arabidopsis thaliana serves as a critical model organism, where lariciresinol was isolated for the first time, with gas chromatography-mass spectrometry analysis revealing exclusive root localization [9].
The Linaceae family, represented by Linum usitatissimum (flax), demonstrates specialized lignan metabolism focused on secoisolariciresinol diglucoside production [10] [11]. Pedaliaceae members, particularly Sesamum indicum, accumulate distinctive sesamin and sesamolin lignans exclusively in seed tissues [12] [13]. Phyllanthaceae species, including Phyllanthus myrtifolius, produce diverse lignan compounds with demonstrated antifungal activities against Fusarium oxysporum [14].
The spatial distribution of lariciresinol-4,4'-dimethyl ether-9-acetate and related compounds follows distinct anatomical patterns that reflect their biological functions in plant defense and structural integrity. These localization patterns demonstrate sophisticated regulatory mechanisms controlling lignan accumulation across different tissue types.
Coniferous resins represent the most concentrated repositories of lariciresinol derivatives, with Cedrus atlantica resins containing 16.9-29.1% lariciresinol acetate by weight [15]. Araucaria angustifolia resin analysis revealed thirty-two lignans, including four secoisolariciresinol acetates, six lariciresinol acetates, and two 7'-hydroxylariciresinol acetates previously unreported in plant systems [1]. These acetylated forms demonstrate enhanced stability and lipophilicity compared to their non-acetylated precursors, facilitating long-term storage in resinous matrices.
The formation of traumatic resin canals in response to pathogen attack creates specialized anatomical structures enriched in monoterpenes and lignan compounds [16]. Picea abies tissues infected with Heterobasidion parviporum show pronounced variation in lignan composition between healthy and diseased xylem zones, with intact reaction zones displaying the highest lignan diversity and concentration [16].
Bark tissues demonstrate significant lignan accumulation, particularly in species subjected to environmental stress. Larix decidua bark serves as a readily available source of bioactive diterpenoids and lignan compounds for commercial plant protection applications [17]. The outer bark of Pinus species contains elevated lignan concentrations compared to inner bark tissues, suggesting preferential accumulation in peripherally defensive zones [18].
Phloem tissues show variable lignan content depending on species and environmental conditions. Phloem thickness correlates negatively with lignan concentration in certain Pinus flexilis populations, indicating potential trade-offs between structural investment and chemical defense [18].
Heartwood formation represents a critical developmental process associated with lignan accumulation. Taiwania cryptomerioides demonstrates a unique "Taiwania-type" heartwood formation pattern, where extractive biosynthesis begins in sapwood and reaches maximum concentration after heartwood formation completion [19] [5]. The transition zone between sapwood and heartwood shows 3.8% extractive content, increasing to 10.2% in mature heartwood [19].
Xylem parenchyma cells serve as primary sites for lignan biosynthesis and storage. Norway spruce reaction zones demonstrate sophisticated compartmentalization, with α-conindendrin isomer serving as an intermediate metabolite in lignan decomposition by Heterobasidion parviporum [16]. The radial distribution of lignans follows predictable patterns, with concentrations typically increasing from sapwood toward heartwood center [19].
Lariciresinol-4,4'-dimethyl ether-9-acetate functions as a crucial component of multifaceted plant defense systems, operating through diverse mechanisms that protect against fungal pathogens, bacterial infections, and herbivore damage. These defensive roles demonstrate the evolutionary significance of lignan compounds in plant survival strategies.
Lignan compounds exhibit broad-spectrum antimicrobial activities against diverse plant pathogens. Phyllanthus myrtifolius lignans demonstrate potent antifungal activity against Fusarium oxysporum, with minimum inhibitory concentrations ranging from 4.0-32.0 μg/mL and minimum fungicidal concentrations of 8.0-62.5 μg/mL [14]. These compounds also inhibit conidial germination, providing multiple points of pathogen life cycle disruption.
Dihydroguaiaretic acid stereoisomers show differential antimicrobial efficacy, with both (+)- and (-)-enantiomers displaying antibacterial and antifungal activity, while meso-ODGA exhibits selective antifungal properties without antibacterial effects [20]. Erythro-austrobailignan-6, meso-dihydroguaiaretic acid, and nectandrin-B effectively suppress rice blast, wheat leaf rust, barley powdery mildew, and tomato late blight development [21].
The antioxidant properties of lignans provide crucial protection against oxidative degradation by fungal enzymes. Norway spruce reaction zones demonstrate that lignan-impregnated wood resists Fenton degradation significantly better than lignan-extracted controls [16]. This protection mechanism involves radical scavenging activities that neutralize reactive oxygen species generated during pathogen attack.
Phenylpropanoid pathway activation represents a fundamental response to pathogen recognition, with lignans serving as both direct antimicrobial agents and precursors for additional defense compounds [22]. The pathway generates various phenolic phytoalexins, stilbenes, and coumarins that collectively enhance plant resistance.
Lariciresinol derivatives demonstrate significant phytotoxic activities that may function in competitive plant interactions. (−)-(7R,8R,8′S)-9-Dehydroxylariciresinol shows growth inhibitory activity two-fold more potent than natural lariciresinol, achieving 95% growth inhibition against ryegrass root development at 1 mM concentrations [23] [24]. Derivatives bearing hydrophobic and smaller groups at the 9-position exhibit enhanced phytotoxic activity, suggesting structure-activity relationships important for ecological function.
The 4- and 4′-hydroxy groups and 3- and 3′-small hydrophobic groups on phenyl rings contribute significantly to biological activity, indicating specific molecular recognition mechanisms underlying allelopathic effects [24].
Lariciresinol-4,4'-dimethyl ether-9-acetate rarely occurs in isolation but rather forms part of complex lignan mixtures that demonstrate sophisticated biochemical diversity and potential synergistic activities. These multi-component systems reflect the complex biosynthetic networks underlying lignan production and their coordinated defensive functions.
Araucaria angustifolia resin represents one of the most comprehensively characterized lignan mixtures, containing thirty-two identified compounds including shonanin and 7'-hydroxylariciresinol-type lignans [1]. The presence of syringyl moieties in this gymnosperm species is particularly noteworthy, as these structural features are typically associated with angiosperm lignans and have been reported only in Thuja species among gymnosperms.
Cedrus atlantica resin demonstrates variable lignan composition across different samples, with pinoresinol, lariciresinol, and lariciresinol acetate showing dramatically different proportional relationships [15]. Sample variations range from pinoresinol (13.1-18.1%), lariciresinol (17.2-33.6%), to lariciresinol acetate (3.6-29.1%), suggesting environmental or genetic influences on biosynthetic regulation.
Norway spruce knotwood contains twelve tentatively identified monolignans and twenty-seven oligolignans containing 3-5 phenylpropane units [6]. These oligomeric structures represent advanced lignan derivatives formed through enzymatic coupling of monomeric precursors, creating molecules with enhanced molecular complexity and potentially novel biological activities.
Hydroxymatairesinol serves as a readily available starting material for semisynthetic preparation of sixteen 9-norlignans including imperanene, vitrofolal, and noralashinol families [25]. These norlignan derivatives, characterized by lacking carbon number 9 from parent lignan structures, demonstrate diverse biological activities and may serve as lead compounds for anticancer agent development.
Siberian larch knotwood demonstrates complex phytochemical mixtures containing lignans alongside flavonoids (taxifolin, quercetin) and sesquiterpene derivatives (juvabione) [6]. Scotch pine extractives additionally contain three stilbenes (pinosylvin, pinosylvin methyl ester, pterostilbene), creating multi-class phenolic systems with potentially synergistic activities.
The co-occurrence patterns suggest coordinated biosynthetic regulation, where multiple phenylpropanoid pathways operate simultaneously to generate diverse defensive metabolites. These complex mixtures may provide broader spectrum protection compared to individual compounds, reflecting evolutionary optimization of plant chemical defense strategies.
Taiwania cryptomerioides heartwood demonstrates both dibenzyl-γ-butyrolactone type and arylnaphthalide type lignans in sapwood, with taiwanin A appearing exclusively in heartwood tissues [19] [5]. This tissue-specific accumulation suggests developmental regulation of lignan biosynthetic pathways, with different enzymatic activities predominating in distinct anatomical compartments.